Protein Degrader 1 Hydrochloride is a compound designed for targeted protein degradation, leveraging the proteolysis-targeting chimera (PROTAC) strategy. This innovative approach allows for selective degradation of specific proteins within cells, which is particularly useful in therapeutic contexts, such as cancer treatment. The compound is classified under small molecules that facilitate the recruitment of E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.
Protein Degrader 1 Hydrochloride is synthesized through a series of chemical reactions involving known ligands and linkers that connect to E3 ligases. The classification of this compound falls under the category of heterobifunctional degraders, which are designed to simultaneously bind to a target protein and an E3 ligase, forming a ternary complex that promotes degradation.
The synthesis of Protein Degrader 1 Hydrochloride typically involves multiple steps:
The molecular structure of Protein Degrader 1 Hydrochloride features a central targeting ligand connected by a flexible linker to an E3 ligase ligand. The structural integrity is crucial for its function, with specific functional groups designed to facilitate binding interactions with both the target protein and the E3 ligase.
The primary chemical reaction involved in the function of Protein Degrader 1 Hydrochloride is its ability to form a ternary complex with the target protein and E3 ligase. This process involves:
These reactions are critical for achieving selective degradation without affecting other cellular proteins .
The mechanism of action for Protein Degrader 1 Hydrochloride involves several key steps:
This mechanism allows for precise control over protein levels within cells, making it a powerful tool in drug development .
Protein Degrader 1 Hydrochloride exhibits several important physical and chemical properties:
Protein Degrader 1 Hydrochloride has significant applications in various scientific fields:
Protein Degrader 1 Hydrochloride represents a significant advancement in heterobifunctional proteolysis-targeting chimera (PROTAC) technology. This compound consists of a target protein-binding warhead covalently linked to a selective, non-covalent DCAF1 E3 ligase binding moiety via an optimized hydrocarbon chain. Its molecular architecture enables the simultaneous recruitment of the target protein and the Cullin RING ligase 4 (CRL4)^DCAF1^ complex, facilitating target ubiquitination and subsequent proteasomal degradation [3]. Unlike CRBN-based degraders, Protein Degrader 1 Hydrochloride leverages DCAF1—an essential E3 ligase receptor with high expression across tissues—which presents a higher genetic barrier to resistance. This is evidenced by Demeter2 dependency scores showing DCAF1's essentiality parallels that of DDB1 (a core CRL4 component), whereas CRBN exhibits non-essential characteristics in cancer cell lines [3].
Table 1: Key Characteristics of Protein Degrader 1 Hydrochloride
Property | Specification | Functional Significance |
---|---|---|
E3 Ligase Target | DCAF1 (VprBP) | Essential E3 ligase with high resistance barrier |
Binding Mode | Non-covalent, Kd <50 nM (SPR/TR-FRET) | High-affinity engagement without covalent inhibition |
Molecular Design | Heterobifunctional with optimized linker | Enforces productive ternary complex formation |
Degradation Mechanism | CRL4^DCAF1^-mediated ubiquitination | Catalytic, event-driven pharmacology |
Resistance Profile | Active against CRBN-resistant cell lines | Overcomes common CRBN downregulation resistance |
Protein Degrader 1 Hydrochloride exhibits a catalytic degradation mechanism, where a single molecule facilitates multiple rounds of target ubiquitination. Biophysical characterization through isothermal titration calorimetry (ITC) and time-resolved fluorescence resonance energy transfer (TR-FRET) confirms its ability to stabilize ternary complexes between DCAF16 and tandem-domain proteins (e.g., BRD4^Tandem^), enhancing the intrinsic affinity (Kd = 4 µM) by ~7-fold (Kd = 0.6 µM) [3] [7]. This stabilization induces favorable entropy changes (TΔS = 73.9 kJ/mol) that drive complex formation. Importantly, the compound overcomes a critical limitation of first-generation PROTACs: it remains effective in cellular models with acquired resistance to CRBN-recruiting degraders, as demonstrated by its potent degradation of BTK in CRBN-BTK-PROTAC-resistant cells [3]. The compound also evades the "hook effect"—a phenomenon where high degrader concentrations disrupt ternary complex formation—due to balanced binding affinities for both target and E3 ligase [6].
The development of Protein Degrader 1 Hydrochloride is rooted in two decades of PROTAC evolution. The first-generation PROTACs (2001) were peptide-based chimeras (e.g., Protac-1), utilizing the β-TRCP phosphopeptide to recruit E3 ligases. These molecules faced significant pharmacokinetic challenges due to poor cell permeability and metabolic instability [1] [2]. A pivotal advancement emerged in 2008 with the introduction of small-molecule PROTACs employing HIF-1α-derived VHL ligands. These compounds demonstrated efficient degradation of intracellular targets like BRD4, validating the PROTAC platform's therapeutic potential [2] [5]. Parallel discoveries revealed natural "molecular glues" (e.g., thalidomide, lenalidomide) that unexpectedly promoted ubiquitination of neo-substrates (IKZF1/3) via CRBN recruitment [1] [4].
Table 2: Evolution of Key Degrader Technologies Leading to Modern Compounds
Generation | Timeframe | Representative Compounds | Key Innovations | Limitations |
---|---|---|---|---|
Peptide-based | 2001-2008 | Protac-1 (MetAP2-β-TRCP) | Proof-of-concept heterobifunctional degradation | Poor cell permeability; low stability |
Small-molecule | 2008-2015 | VHL-BRD4 degraders | Improved bioavailability; catalytic degradation | Limited E3 ligase repertoire |
Clinical-stage | 2019-present | ARV-471 (ER), ARV-110 (AR) | First-in-human efficacy; oncology applications | CRBN/VHL dominance; resistance emerging |
Next-gen (e.g., Protein Degrader 1) | 2023-present | DCAF1-BRD9/BTK degraders | Novel E3 engagement (DCAF1); resistance overcoming | Synthetic complexity; pharmacokinetic optimization |
The field subsequently diversified E3 ligase engagement beyond CRBN and VHL. DCAF1 emerged as a promising target due to its essential role in CRL4 complexes and structural tractability. Early DCAF1 recruiters relied on covalent warheads requiring artificial overexpression, limiting physiological relevance [3]. Protein Degrader 1 Hydrochloride addresses this through its non-covalent, high-affinity binder occupying the DCAF1 WD40 "donut-hole" pocket, confirmed via X-ray crystallography [3] [7]. Recent innovations also include:
The clinical translation of PROTACs accelerated with CRBN/VHL-based degraders (e.g., ARV-110, ARV-471) achieving proof-of-concept in oncology (2020). However, resistance mechanisms—particularly CRBN downregulation in ~30% of IMiD-refractory patients—highlighted the need for diversified E3 engagement [1] [3] [5]. Protein Degrader 1 Hydrochloride exemplifies this next wave, exploiting DCAF1's essentiality to preempt resistance. Its rational design was enabled by computational advances addressing ternary complex dynamics, ubiquitination efficiency, and degrader-specific properties like the hook effect [6].
Table 3: Clinically Advanced PROTACs and Next-Gen Targets
Degrader | Target | E3 Ligase | Indication | Development Stage |
---|---|---|---|---|
ARV-110 | AR | CRBN | mCRPC | Phase II (POC achieved) |
ARV-471 | ER | CRBN | ER+ Breast Cancer | Phase II |
KT-253 | MDM2 | VHL | Leukemia/Lymphoma | Phase I |
CC-90009 | GSPT1 | CRBN | AML | Phase I |
Protein Degrader 1 Derivatives | BTK/BRD9 | DCAF1 | B-cell malignancies/Cancer | Preclinical |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7